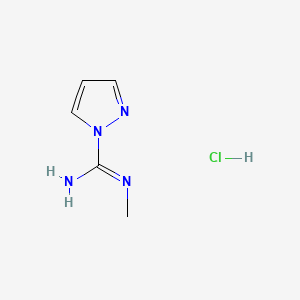

1H-Pyrazole-1-(N-methylcarboxamidine) hydrochloride

描述

1H-Pyrazole-1-(N-methylcarboxamidine) hydrochloride is an organic compound widely used in organic synthesis. It is a derivative of pyrazole and is known for its role in the guanylation of amines. This compound is commercially available and has been utilized in various scientific research applications due to its stability and solubility in water and organic solvents .

准备方法

1H-Pyrazole-1-(N-methylcarboxamidine) hydrochloride can be synthesized through a simple one-step procedure. The synthesis involves mixing equimolar amounts of pyrazole and cyanamide, followed by crystallization from the reaction mixture . This method is cost-effective and yields a pure compound. Industrial production methods typically involve similar processes but on a larger scale, ensuring high purity and yield .

化学反应分析

1H-Pyrazole-1-(N-methylcarboxamidine) hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: Substitution reactions are more prevalent, where the compound reacts with other reagents to form substituted products

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Scientific Research Applications

H-Pyrazole-1-carboxamidine hydrochloride may be used in the following studies:

- Preparation of guanidylated hollow fiber membranes

- Guanylation of amines

*1H-Pyrazole-1-(N-methylcarboxamidine) hydrochloride was added in one portion in a study of a peroxodiiron(III) intermediate mediating both N-hydroxylation .

1H-Pyrazole-1-N-methylcarboxamidine hydrochloride and L-ornithine hydrochloride were mixed in water in a process for the preparation of N G - monomethyl-L-arginine hydrochloride .

Safety Information

1H-Pyrazole-1-carboxamidine hydrochloride is labeled with the signal word "Danger" and has several hazard classifications . These include Acute Toxicity (Category 4 Oral), Skin Sensitization (Category 1), Eye Damage (Category 1), Specific Target Organ Toxicity (STOT) RE 2, and Aquatic Chronic 3 .

Hazard statements:

- H302: Harmful if swallowed

- H317: May cause an allergic skin reaction

- H318: Causes serious eye damage

- H373: May cause damage to organs through prolonged or repeated exposure

- H412: Harmful to aquatic life with long-lasting effects

Precautionary statements:

- P273: Avoid release to the environment

- P280: Wear protective gloves/protective clothing/eye protection/face protection

- P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell

- P302 + P352: IF ON SKIN: Wash with plenty of soap and water

- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

- P314: Get medical advice/attention if you feel unwell

作用机制

The mechanism of action of 1H-Pyrazole-1-(N-methylcarboxamidine) hydrochloride involves its role as a guanylation agent. The compound reacts with amines to form guanidinium groups, which are essential in various biochemical processes. The molecular targets and pathways involved include the formation of stable guanidinium derivatives, which can interact with biological molecules and influence their function .

相似化合物的比较

1H-Pyrazole-1-(N-methylcarboxamidine) hydrochloride is unique compared to other similar compounds due to its stability, solubility, and ease of synthesis. Similar compounds include:

- S-methylisothiouronium sulfate

- Cyanamide

- 3,5-dimethyl-1-guanylpyrazole nitrate

These compounds also serve as guanylation agents but may differ in their reactivity, stability, and application scope .

生物活性

1H-Pyrazole-1-(N-methylcarboxamidine) hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.

- Chemical Formula : C5H9ClN4

- Molecular Weight : 160.61 g/mol

- CAS Number : 194852-88-5

- Melting Point : 156°C to 159°C

- Purity : 96% .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with N-methylcarboxamidine under controlled conditions. This compound serves as a versatile intermediate in the development of various pharmaceuticals.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. These compounds have demonstrated significant antiproliferative effects against various cancer cell lines, including:

These findings suggest that compounds containing the pyrazole structure can inhibit cancer cell growth effectively.

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives exhibit anti-inflammatory activity. For instance, compounds derived from pyrazoles have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

| Compound | Activity | IC50 (nM) | Reference |

|---|---|---|---|

| N-(4-Fluorophenyl)-2,3-dihydro-7-methyl... | Dual COX inhibition | 3.8 | |

| 3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl) | EGFR inhibition | 0.07 |

These compounds are promising candidates for the development of new anti-inflammatory drugs.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been documented. Studies indicate that these compounds can effectively inhibit the growth of various bacteria and fungi:

These results support the potential use of pyrazole derivatives in treating infections.

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Cell Cycle Arrest : Compounds induce apoptosis in cancer cells by disrupting microtubule assembly and enhancing caspase-3 activity, leading to morphological changes indicative of apoptosis .

- Enzyme Inhibition : The inhibition of COX enzymes and EGFR by pyrazole derivatives contributes to their anti-inflammatory and anticancer effects, respectively .

- DNA Interaction : Some studies suggest that pyrazole derivatives may interact with DNA, leading to alterations in replication and transcription processes .

Case Studies

A notable study evaluated the anticancer effects of various pyrazole derivatives on MDA-MB-231 breast cancer cells. The results indicated that certain compounds significantly reduced cell viability and induced apoptosis through caspase activation at concentrations as low as 1 µM . Another study focused on the anti-inflammatory effects, demonstrating that specific pyrazole derivatives could reduce carrageenan-induced edema in animal models, comparable to standard anti-inflammatory medications like indomethacin .

属性

IUPAC Name |

N'-methylpyrazole-1-carboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4.ClH/c1-7-5(6)9-4-2-3-8-9;/h2-4H,1H3,(H2,6,7);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSWHVMZAHBYJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(N)N1C=CC=N1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。